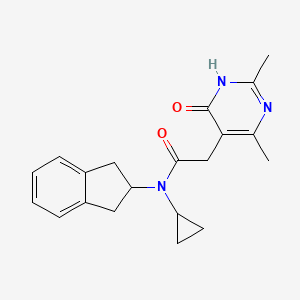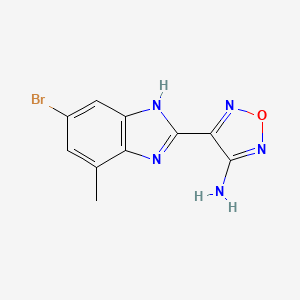![molecular formula C22H25ClN4O B7356573 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7356573.png)
2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one, also known as clozapine, is a medication used to treat schizophrenia. It is classified as an atypical antipsychotic drug and was first synthesized in 1958. Clozapine has been shown to be effective in treating schizophrenia, but it also has limitations and potential side effects.
作用機序
Clozapine acts by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also has antagonistic effects on serotonin receptors, specifically the 5-HT2A receptor subtype. Clozapine's unique pharmacological profile is thought to be responsible for its efficacy in treating schizophrenia and its lower incidence of extrapyramidal side effects compared to other antipsychotic drugs.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of the neurotransmitter GABA in the prefrontal cortex, which may contribute to its antipsychotic effects. Clozapine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity.
実験室実験の利点と制限
Clozapine has advantages and limitations for lab experiments. One advantage is its efficacy in treating schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one also has potential side effects such as agranulocytosis, which can limit its use in lab experiments.
将来の方向性
There are several future directions for research on 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. Another area of interest is its effects on cognitive function and its potential use in the treatment of Alzheimer's disease. Additionally, there is interest in developing new antipsychotic drugs that have similar efficacy to this compound but with fewer side effects. Finally, there is interest in understanding the underlying mechanisms of this compound's unique pharmacological profile, which may lead to the development of new treatments for psychiatric disorders.
合成法
Clozapine is synthesized by reacting 8-chloro-11H-pyrido[2,3-b][1,4]benzodiazepine-6(5H)-one with 2-chloroethylpiperazine in the presence of a base such as sodium hydride. The resulting compound is then treated with acetic anhydride to form 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one. This synthesis method was first reported by Wander and Nelson in 1975.
科学的研究の応用
Clozapine has been extensively studied in the field of psychiatry and has been shown to be effective in treating schizophrenia. It is also being investigated for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and depression. In addition, 2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one has been studied for its effects on cognitive function and its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-[2-[4-[1-(2-chlorophenyl)ethyl]piperazin-1-yl]ethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O/c1-16(17-6-2-4-8-19(17)23)27-14-12-26(13-15-27)11-10-21-24-20-9-5-3-7-18(20)22(28)25-21/h2-9,16H,10-15H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEIPUYATGHLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCN(CC2)CCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)

![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)


![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![3-[[2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]acetyl]amino]propanoic acid](/img/structure/B7356540.png)
![2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)

![4-(2,5-dimethylphenyl)-1-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7356563.png)
![2-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-fluorophenol](/img/structure/B7356569.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![6-[(E)-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356591.png)